molecular formula C15H16N4 B11135133 3-Methyl-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,5(6H)-dicarbonitrile

3-Methyl-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,5(6H)-dicarbonitrile

Cat. No.: B11135133
M. Wt: 252.31 g/mol
InChI Key: PHRHYKULVRKEER-UHFFFAOYSA-N
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Description

3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE is a heterocyclic compound that belongs to the class of pyrazinoquinolines. This compound is characterized by its unique structure, which includes a pyrazine ring fused to a quinoline ring system, with two cyano groups attached at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzonitrile with 3-methylpyrazine-2-carboxylic acid under acidic conditions to form the pyrazinoquinoline core. Subsequent nitrile formation at the 5-position can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-METHYL-1H,2H,3H,4H,4AH,5H,6H-PYRAZINO[1,2-A]QUINOLINE-5,5-DICARBONITRILE lies in its fused ring system and the presence of two cyano groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

3-methyl-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,5-dicarbonitrile

InChI

InChI=1S/C15H16N4/c1-18-6-7-19-13-5-3-2-4-12(13)8-15(10-16,11-17)14(19)9-18/h2-5,14H,6-9H2,1H3

InChI Key

PHRHYKULVRKEER-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(C1)C(CC3=CC=CC=C32)(C#N)C#N

Origin of Product

United States

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